4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid
CAS No.: 1691861-88-7
Cat. No.: VC8247003
Molecular Formula: C26H25NO4
Molecular Weight: 415.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1691861-88-7 |
|---|---|
| Molecular Formula | C26H25NO4 |
| Molecular Weight | 415.5 g/mol |
| IUPAC Name | 4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid |
| Standard InChI | InChI=1S/C26H25NO4/c28-25(29)15-14-19(16-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29) |
| Standard InChI Key | GQTVSSUIIKDXQC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | C1=CC=C(C=C1)CC(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Structure and Stereochemical Significance
The molecular formula of 4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid is C₂₆H₂₅NO₄, with a molecular weight of 415.5 g/mol . The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) protects the amino moiety during synthesis, while the phenylpentanoic acid backbone introduces steric bulk, influencing peptide conformation .
Stereochemical Configuration
The compound’s 4R configuration is critical for its application in chiral peptide synthesis. Enantiomeric purity is maintained through low-temperature deprotection steps (0–4°C) to minimize racemization . Comparative studies of R- and S-enantiomers reveal distinct biological activities, underscoring the importance of stereochemical control in drug design .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three key steps:
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Amino Group Protection: Reaction of the parent amino acid with Fmoc-Cl in the presence of a base (e.g., sodium carbonate) .
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Coupling: Activation of the carboxyl group using reagents like HOBt/DIC, followed by coupling with the pentanoic acid backbone .
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Deprotection: Removal of the Fmoc group with piperidine, yielding the free amino acid for subsequent peptide elongation .
Reaction Conditions:
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Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
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Temperature: 0–25°C
Industrial-Scale Manufacturing
Industrial production emphasizes scalability and cost-efficiency:
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Bulk Synthesis: Multi-kilogram batches using continuous flow reactors.
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Purification: Crystallization or chromatography to achieve >95% purity .
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Quality Control: LC-MS and chiral HPLC to verify molecular weight (observed [M+H]⁺ at m/z 416.3) and enantiomeric excess .
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
The compound is integral to SPPS for introducing non-canonical amino acids. Its phenyl group enhances peptide stability by promoting β-sheet formation, while the Fmoc group allows orthogonal deprotection .
Case Study:
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Antimicrobial Peptides: Incorporation of this derivative into peptidomimetics improved resistance to protease degradation, with a 3.5-fold increase in half-life in serum .
Drug Design and Optimization
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Metabolic Stability: Fluorinated analogs (e.g., 3,5-difluoro substitution) exhibit enhanced metabolic stability (CYP450 resistance) and blood-brain barrier penetration.
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Toxicity Mitigation: Structural modifications reduce hepatotoxicity risks identified in in vitro assays .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 149–151°C | |
| Density | 1.234 g/cm³ | |
| pKa | 4.59 ± 0.10 | |
| Solubility | 0.5 mg/mL in DMF | |
| Storage Conditions | -20°C, inert atmosphere |
Stability: Degrades <5% over 6 months under recommended storage conditions .
Recent Research Advancements
Peptide-Based Therapeutics
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Oncology: Derivatives of this compound are used in tumor-targeting peptides, showing a 40% reduction in tumor growth in murine models .
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Neurodegenerative Diseases: Peptides incorporating this moiety inhibit amyloid-β aggregation, a key factor in Alzheimer’s pathology.
Synthetic Methodology Innovations
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